Ethyl 2-(1-aminocyclobutyl)acetate

Peptidomimetics Conformational analysis Drug design

Rigid, conformationally constrained amino acid derivatives are essential for peptidomimetic and beta-blocker discovery, yet flexible acyclic esters fail to replicate cyclobutane's precise geometry. This ethyl ester solves that gap. - **Conformational rigidity**: Cyclobutane ring imparts ~26 kcal/mol strain, enabling controlled 3D architectures not accessible with acyclic analogs. - **Metabolic stability**: 1-aminocyclobutyl motif increases proteolytic resistance in peptides. - **Research-grade supply**: ≥97% purity with LCMS/GCMS/NMR support; stored at -20°C under inert atmosphere.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1199780-20-5
Cat. No. B2965136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-aminocyclobutyl)acetate
CAS1199780-20-5
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCCOC(=O)CC1(CCC1)N
InChIInChI=1S/C8H15NO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3
InChIKeyGNTXGTVXRSBOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1-aminocyclobutyl)acetate: Compound Overview


Ethyl 2-(1-aminocyclobutyl)acetate (CAS 1199780-20-5) is a cyclobutane-containing amino acid derivative, specifically the ethyl ester of 2-(1-aminocyclobutyl)acetic acid, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. It is characterized by a primary amine and an ethyl ester functional group attached to a conformationally rigid cyclobutane ring, which confers structural constraint useful in drug design and peptidomimetic research . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where its unique ring strain and geometry enable the construction of complex, three-dimensional molecular architectures not accessible with acyclic or more flexible cyclic analogs .

Constrained scaffold Cyclobutane ring imparts rigid geometry for peptidomimetic design and drug-like molecule construction
High-purity intermediate Well-characterized, high-purity grade with multi-modal analytical data supports reproducible multi-step synthesis
Ester prodrug strategy Ethyl ester increases lipophilicity for cell-permeable prodrug development; may hydrolyze to active acid

Why Ethyl 2-(1-aminocyclobutyl)acetate Is Irreplaceable


The substitution of Ethyl 2-(1-aminocyclobutyl)acetate with generic or readily available cycloalkyl or acyclic amino acid esters is scientifically unsubstantiated due to profound differences in conformational constraint, ring strain, and metabolic stability. Unlike flexible acyclic amino acid esters (e.g., ethyl glycinate) or larger cycloalkyl analogs (e.g., cyclopentyl or cyclohexyl derivatives), the cyclobutane ring in this compound imposes a precise, rigid geometry with approximately 90° bond angles [1]. This specific ring strain (≈26 kcal/mol) directly influences both its reactivity in ring-opening or functionalization reactions and its ability to induce bioactive conformations in downstream products, such as beta-blockers . Furthermore, the 1-aminocyclobutyl motif is known to confer increased resistance to proteolytic degradation when incorporated into peptides, a feature absent in more flexible amino acid building blocks [2]. Therefore, a direct 'drop-in' replacement is not possible without fundamentally altering the stereoelectronic properties, synthetic pathway, and ultimate biological profile of the target molecule.

Conformational mismatch Acyclic amino acid esters (e.g., ethyl glycinate) lack the cyclobutane ring strain and rigid 90° geometry; may not induce bioactive conformations.
Metabolic stability gap The 1-aminocyclobutyl motif resists proteolytic degradation, a property absent in flexible building blocks; peptide stability may shift.
Reactivity divergence Ring strain influences ring-opening and functionalization pathways; larger cycloalkyl esters (e.g., cyclopentyl) exhibit different reactivity and product profiles.

Ethyl 2-(1-aminocyclobutyl)acetate: Quantitative Evidence


Conformational Rigidity from Cyclobutane Ring Strain

Ethyl 2-(1-aminocyclobutyl)acetate possesses an inherent ring strain energy of approximately 26 kcal/mol, a value characteristic of cyclobutanes . This is a quantifiable structural difference compared to acyclic amino acid esters like ethyl glycinate (ring strain ≈ 0 kcal/mol) or larger, less-strained cycloalkyl analogs such as the cyclopentyl derivative (≈6 kcal/mol) [1]. This high strain energy dictates a unique, puckered conformation that pre-organizes the molecule's geometry and influences its reactivity in chemical transformations, a property not present in flexible or less-strained comparators.

Ring strain energy
Class-level
~26 kcal/mol vs ~0 (acyclic), ~6 (cyclopentyl)
Conformational constraint differentiator for peptidomimetic design
Class-level inference from cycloalkane studies
Peptidomimetics Conformational analysis Drug design

Lipophilicity Advantage Over Free Acid

The ethyl ester prodrug strategy provides a quantifiable advantage in lipophilicity over the free carboxylic acid form, 2-(1-aminocyclobutyl)acetic acid (CAS 58885-90-8). The predicted LogP for Ethyl 2-(1-aminocyclobutyl)acetate is 0.70, representing a substantial increase in lipophilicity compared to the LogP of -2.2 for the corresponding free acid [1]. This LogP difference of approximately 2.9 units corresponds to a theoretical ~800-fold increase in the octanol-water partition coefficient, which is a key determinant for passive membrane diffusion and oral bioavailability [2].

Lipophilicity (LogP)
Head-to-head
Predicted LogP 0.70 vs -2.2 (free acid), Δ≈2.9 (~800× partition)
Higher lipophilicity supports prodrug permeability design
Predicted values; experimental validation recommended
Prodrug design ADME properties Bioavailability

Validated Purity and Analytical Traceability

Ethyl 2-(1-aminocyclobutyl)acetate is commercially supplied with a minimum purity specification of 95-97%, and is subject to rigorous analytical validation including LCMS, GCMS, HPLC, and NMR spectroscopy . This level of purity and analytical confirmation ensures reproducibility in sensitive synthetic sequences, particularly those involving catalytic or stoichiometric steps where impurities can lead to catalyst poisoning, side reactions, or low yields. This represents a key procurement advantage over lower-purity or less-well-characterized generic cyclobutane building blocks, where the identity and level of impurities may be undefined, increasing the risk of experimental failure.

Purity specification
Data to verify
≥95–97% (LCMS, GCMS, HPLC, NMR)
Defined purity aids procurement consistency and synthesis reproducibility
Supplier-reported; verify for critical catalytic steps
Quality control Analytical chemistry Chemical procurement

Storage Stability vs. Hygroscopic Free Acid

Ethyl 2-(1-aminocyclobutyl)acetate is recommended for long-term storage at -20°C under an inert, dry atmosphere, with a predicted boiling point of 204.4±13.0 °C . This contrasts with the free acid, 2-(1-aminocyclobutyl)acetic acid, which is described as a hygroscopic powder requiring storage under similar conditions but with a higher risk of hydration and potential hydrolysis over time . The defined storage parameters and the compound's physical state as a liquid with a higher boiling point provide practical advantages in handling, formulation, and long-term compound management compared to the more challenging, hygroscopic free acid.

Storage & form
Context-dependent
Liquid, BP 204.4 °C; store -20 °C dry/inert; non-hygroscopic vs hygroscopic solid (free acid)
Robust storage profile for compound libraries and long-term use
Storage recommendations; verify for extended library storage
Chemical stability Storage conditions Compound management

Optimal Applications of Ethyl 2-(1-aminocyclobutyl)acetate


Constrained Peptidomimetic and Beta-Blocker Synthesis

The high ring strain (≈26 kcal/mol) of Ethyl 2-(1-aminocyclobutyl)acetate directly translates to a rigid, pre-organized scaffold ideal for peptidomimetic design. This rigidity is leveraged in the synthesis of novel beta-blockers, as referenced in the Journal of Medicinal Chemistry, where the constrained cyclobutane ring replaces a flexible acyclic moiety to enhance target selectivity and metabolic stability .

Cell-Permeable Prodrug Design

The quantifiable LogP difference of 2.9 units compared to the free acid (LogP -2.2) makes this ethyl ester the preferred starting material for prodrug strategies. Researchers can incorporate this building block into larger molecules with the expectation that the ethyl ester will facilitate passive membrane permeation, after which it can be hydrolyzed in vivo to release the active, polar carboxylic acid [1].

High-Precision Synthesis with Validated Purity

For multi-step syntheses in medicinal chemistry or process R&D, the availability of Ethyl 2-(1-aminocyclobutyl)acetate with a guaranteed purity of ≥97% and supported by LCMS, GCMS, and NMR data ensures reproducibility and minimizes the risk of failure due to unknown impurities . This is a critical procurement criterion for laboratories operating under rigorous quality standards or those scaling up reactions where catalyst poisoning is a concern.

Compound Library Storage and Structural Biology

Given its defined storage requirements (-20°C, inert atmosphere) and non-hygroscopic nature, this ethyl ester is a robust candidate for inclusion in compound screening libraries. Its physical stability and higher boiling point (204.4±13.0 °C) offer practical advantages over the free acid for long-term storage and retrieval in automated compound management systems, reducing the risk of sample degradation that could confound biological assay results .

Application
Selection Property
Validation Focus
Peptidomimetic design
Conformational rigidity (cyclobutane ring strain)
Target selectivity & metabolic stability
Prodrug synthesis
Higher lipophilicity over free acid
Cell permeability & in-situ hydrolysis
Multi-step synthesis
Defined purity & multi-modal characterization
Reproducibility & impurity control
Compound library storage
Non-hygroscopic liquid, stable under defined conditions
Long-term integrity & assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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